molecular formula C25H21ClN4O2S B11272933 2-(3-Chloro-4-ethoxyphenyl)-4-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine

2-(3-Chloro-4-ethoxyphenyl)-4-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine

Cat. No.: B11272933
M. Wt: 477.0 g/mol
InChI Key: GCFJDVOMEDKXCQ-UHFFFAOYSA-N
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Description

4-({[2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-5-methyl-2-phenyl-1,3-oxazole is a complex organic compound that features a unique combination of pyrazolo[1,5-a]pyrazine and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-5-methyl-2-phenyl-1,3-oxazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the 3-chloro-4-ethoxyphenyl group. The final steps involve the formation of the oxazole ring and the attachment of the sulfanyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-({[2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-5-methyl-2-phenyl-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution of the chloro group could yield a variety of substituted derivatives.

Scientific Research Applications

4-({[2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-5-methyl-2-phenyl-1,3-oxazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 4-({[2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-5-methyl-2-phenyl-1,3-oxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in disease pathways. The compound’s unique structure allows it to bind to these targets with high specificity, thereby modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the pyrazolo[1,5-a] core and have been studied for their biological activities.

    Oxazole derivatives: Compounds with the oxazole ring are known for their diverse pharmacological properties.

Uniqueness

4-({[2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-5-methyl-2-phenyl-1,3-oxazole is unique due to its combination of structural features, which confer specific biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound for further modification and optimization in drug development.

Properties

Molecular Formula

C25H21ClN4O2S

Molecular Weight

477.0 g/mol

IUPAC Name

4-[[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl]-5-methyl-2-phenyl-1,3-oxazole

InChI

InChI=1S/C25H21ClN4O2S/c1-3-31-23-10-9-18(13-19(23)26)20-14-22-25(27-11-12-30(22)29-20)33-15-21-16(2)32-24(28-21)17-7-5-4-6-8-17/h4-14H,3,15H2,1-2H3

InChI Key

GCFJDVOMEDKXCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=C(OC(=N4)C5=CC=CC=C5)C)Cl

Origin of Product

United States

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